molecular formula C11H14Br2O2 B3262598 5,7-Dibromoadamantane-2-carboxylic acid CAS No. 35856-02-1

5,7-Dibromoadamantane-2-carboxylic acid

Cat. No.: B3262598
CAS No.: 35856-02-1
M. Wt: 338.04 g/mol
InChI Key: MCUVGCGOALEPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromoadamantane-2-carboxylic acid is a brominated derivative of adamantane carboxylic acid, characterized by bromine substitutions at the 5- and 7-positions of the adamantane cage and a carboxylic acid group at the 2-position. Adamantane derivatives are renowned for their thermal stability, rigid structure, and applications in pharmaceuticals, polymers, and materials science.

Properties

IUPAC Name

5,7-dibromoadamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O2/c12-10-1-6-2-11(13,5-10)4-7(3-10)8(6)9(14)15/h6-8H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUVGCGOALEPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC(C2C(=O)O)CC1(C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206345
Record name 5,7-Dibromotricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35856-02-1
Record name 5,7-Dibromotricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35856-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromotricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoadamantane-2-carboxylic acid typically involves the bromination of adamantane derivatives followed by carboxylation. One common method includes the bromination of adamantane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient bromination and carboxylation. The use of advanced catalysts and optimized reaction conditions enhances yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromoadamantane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted adamantane derivatives.

    Oxidation Products: Carboxylates or higher oxidation state compounds.

    Reduction Products: Alcohols or other reduced forms.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Adamantane Derivatives
5,7-Dibromoadamantane-2-carboxylic acid serves as a precursor for synthesizing a variety of adamantane derivatives. The compound can undergo bromination and carboxylation reactions to yield products with enhanced properties. For instance, it has been utilized in the synthesis of dialkyl esters that demonstrate effective lubrication properties in internal combustion engines .

2. Catalytic Applications
The compound can also be used in metallaphotoredox-catalyzed reactions. Research indicates that carboxylic acids like this compound can facilitate decarboxylative functionalization processes, which are crucial in organic synthesis . This property is particularly valuable for creating complex organic molecules efficiently.

Pharmaceutical Applications

1. Antiviral and Antiparasitic Properties
Research has highlighted the potential of adamantane derivatives, including this compound, in combating viral infections and parasitic diseases. The structural characteristics of adamantane compounds allow them to penetrate biological membranes effectively, making them suitable candidates for drug development against pathogens such as Plasmodium species that cause malaria .

2. Neuropharmaceuticals
The ability of adamantane derivatives to cross the blood-brain barrier positions them as potential neuropharmaceutical agents. They may serve as building blocks for developing drugs targeting neurological conditions due to their favorable lipophilicity and structural rigidity .

Materials Science Applications

1. Lubricants and Friction Modifiers
The dialkyl esters derived from this compound have been shown to enhance the performance of lubricants used in machinery. Studies demonstrate that these compounds can improve tribological properties and stability in motor oils, leading to better performance and reduced wear in mechanical systems .

2. Polymer Chemistry
In polymer science, adamantane derivatives are being explored for their potential to create novel materials with unique thermal and mechanical properties. The rigid structure of adamantane can enhance the mechanical strength of polymers when incorporated into their matrix .

Data Tables

Application AreaSpecific Use CaseKey Findings
Chemical SynthesisPrecursor for dialkyl estersEffective lubricants with enhanced tribological properties
PharmaceuticalAntiviral agents against PlasmodiumPotential candidates for malaria treatment
Materials ScienceLubricants and friction modifiersImproved performance metrics in motor oils
Polymer ChemistryNovel polymer materialsEnhanced mechanical properties due to rigid structure

Case Studies

Case Study 1: Lubrication Performance
A study investigated the effectiveness of dialkyl esters derived from this compound as additives in various motor oils. The results indicated significant improvements in viscosity stability and friction reduction compared to conventional additives, showcasing the compound's practical application in automotive lubricants.

Case Study 2: Antiviral Activity
Research evaluating the antiviral properties of adamantane derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against viral replication in vitro. This study supports the potential use of these compounds in developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 5,7-Dibromoadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group enable the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The rigid adamantane structure provides stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties of 5,7-dibromoadamantane-2-carboxylic acid and related compounds, based on available evidence:

Compound Molecular Formula Molecular Weight Melting Point Key Substituents CAS RN Applications/Notes
This compound C₁₁H₁₄Br₂O₂ ~338.05 (estimated) Not reported Br (5,7), COOH (2) Not provided Potential use in halogenated polymers or as intermediates in drug synthesis.
1-Adamantanecarboxylic acid chloride C₁₁H₁₅ClO 198.68 48–52°C Cl (1), COCl (1) [2094-72-6] Reactive acylating agent; used in peptide synthesis .
1,3-Adamantanediacetic acid C₁₄H₂₀O₄ 252.30 234–237°C CH₂COOH (1,3) [17768-28-4] Chelating agent; high thermal stability due to dual carboxylic groups .
1,3-Adamantane dicarboxylic acid C₁₂H₁₆O₄ 224.25 276–278°C COOH (1,3) [39269-10-8] High melting point suggests strong intermolecular hydrogen bonding .
Adamantane-carboxylic acid C₁₁H₁₆O₂ 180.24 Not reported COOH (1) [828-51-3] Laboratory chemical; limited ecological toxicity data available .

Key Observations:

Substituent Effects on Reactivity: Bromine atoms in this compound likely increase molecular weight and steric hindrance compared to non-halogenated analogs. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments. The carboxylic acid group at position 2 enables hydrogen bonding, similar to 1,3-adamantane dicarboxylic acid, which exhibits a high melting point (276–278°C) due to strong intermolecular interactions .

Thermal Stability: Adamantane derivatives with multiple functional groups (e.g., 1,3-adamantanediacetic acid) show higher thermal stability, as evidenced by elevated melting points.

Ecological and Safety Profiles: Limited data exist for adamantane-carboxylic acid derivatives regarding toxicity, biodegradability, or bioaccumulation . This gap underscores the need for further research on brominated variants.

Research Implications and Gaps

  • Synthetic Applications: The bromine substituents in this compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways to novel polymers or bioactive molecules.
  • Data Limitations: No empirical data on the compound’s melting point, solubility, or reactivity were found in the provided evidence. Comparative studies with 1-adamantanecarboxylic acid chloride (CAS 2094-72-6) or 1,3-adamantane dicarboxylic acid (CAS 39269-10-8) are recommended .

Biological Activity

5,7-Dibromoadamantane-2-carboxylic acid is a compound derived from the adamantane structure, known for its unique three-dimensional conformation and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology based on diverse sources.

Chemical Structure and Properties

This compound features two bromine atoms substituted at the 5 and 7 positions of the adamantane framework, along with a carboxylic acid functional group at the 2 position. The structural formula can be represented as:

C11H12Br2O2C_{11}H_{12}Br_2O_2

This structure contributes to its lipophilicity and ability to cross the blood-brain barrier, making it a candidate for neurological applications.

Antiviral Properties

Research indicates that adamantane derivatives exhibit antiviral activity, particularly against influenza viruses. The mechanism often involves inhibition of viral uncoating through interaction with ion channels. This compound has been studied for its potential to act as an antiviral agent due to its structural similarity to known antiviral compounds .

Neuropharmacological Effects

The compound's ability to penetrate the blood-brain barrier positions it as a potential treatment for neurological disorders. Studies have shown that derivatives of adamantane can modulate neurotransmitter systems, including GABAergic and glutamatergic pathways . This modulation is crucial in conditions such as anxiety, epilepsy, and neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves bromination reactions followed by carboxylation processes. The synthetic route may include:

  • Bromination : Selective bromination at the 5 and 7 positions using bromine or N-bromosuccinimide (NBS).
  • Carboxylation : Introduction of the carboxylic acid group via carbon dioxide under high temperature and pressure conditions or through reaction with carbonyl compounds.

Study on Antiviral Activity

A study evaluated various adamantane derivatives against influenza virus strains. This compound showed promising results in inhibiting viral replication in vitro, suggesting potential for further development as an antiviral agent .

Neuropharmacological Study

In a preclinical model assessing the effects on GABA transporters, this compound demonstrated enhanced binding affinity compared to non-brominated counterparts. This indicates a potential role in modulating GABAergic transmission and suggests therapeutic applications in treating anxiety disorders .

Toxicological Profile

Preliminary toxicological assessments indicate that this compound exhibits low toxicity levels in repeated-dose studies. The no-observed-adverse-effect level (NOAEL) was determined to be significantly high in rodent models, supporting its safety for further pharmacological exploration .

Q & A

Q. What are the recommended protocols for safe handling and storage of 5,7-Dibromoadamantane-2-carboxylic acid in laboratory settings?

Answer:

  • Handling Precautions : Avoid inhalation, skin/eye contact, and aerosol formation. Use fume hoods or local exhaust ventilation during manipulations .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption or contamination .
  • Emergency Measures : In case of accidental exposure, rinse mouth with water (do not induce vomiting) and seek immediate medical attention. For fires, use water spray, dry chemical, or CO₂ extinguishers; firefighters should wear self-contained breathing apparatus .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Answer:

  • Analytical Techniques :
    • Nuclear Magnetic Resonance (NMR) : Confirm bromine substitution patterns and adamantane backbone integrity via <sup>1</sup>H/<sup>13</sup>C NMR.
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or MALDI-TOF) to ensure no residual intermediates or byproducts.
    • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 210–254 nm.
  • Recrystallization : Use solvents like ethanol or dichloromethane to isolate high-purity crystals, followed by melting point analysis to confirm consistency with literature values .

Advanced Research Questions

Q. How should researchers address contradictions in spectral or physicochemical data during characterization?

Answer:

  • Cross-Validation : Compare results across multiple techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for stereochemical confirmation).
  • Error Analysis : Investigate instrument calibration, sample preparation artifacts, or solvent effects. For example, solvent polarity in NMR may shift proton signals.
  • Collaborative Peer Review : Share raw data with independent labs to rule out systematic errors .

Q. What methodologies are suitable for assessing environmental and toxicological profiles when ecological data is unavailable?

Answer:

  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity, bioaccumulation, and soil mobility based on structural analogs (e.g., brominated adamantane derivatives) .
  • In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on human cell lines) and microbial degradation studies to estimate persistence.
  • Tiered Testing : Begin with acute toxicity assays (e.g., Daphnia magna immobilization) before progressing to chronic studies .

Q. How can thermal stability and decomposition pathways of this compound be systematically studied?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events indicative of phase transitions or reactive intermediates.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., HBr, CO₂) to infer degradation mechanisms .

Methodological Considerations

  • Synthetic Optimization : Flow chemistry (e.g., continuous mesoreactors) can enhance yield and safety by minimizing hazardous intermediate handling .
  • Contradiction Resolution : Apply empirical falsification frameworks to isolate data inconsistencies, as seen in medical diagnostics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,7-Dibromoadamantane-2-carboxylic acid
Reactant of Route 2
5,7-Dibromoadamantane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.